Deacetoxycephalothin

Vue d'ensemble

Description

Deacetoxycephalothin is a biochemical compound belonging to the cephalosporin class of antibiotics. It is a derivative of cephalothin, which is a first-generation cephalosporin known for its efficacy against resistant microorganisms . This compound has a molecular formula of C14H14N2O4S2 and a molecular weight of 338.4 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Deacetoxycephalothin involves the modification of the cephalosporin nucleus. The process typically starts with the fermentation of Cephalosporium acremonium to produce cephalosporin C, which is then chemically modified. The key steps include:

Fermentation: Cephalosporium acremonium is cultured to produce cephalosporin C.

Chemical Modification: Cephalosporin C undergoes deacetylation to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and the chemical modification steps are carried out under controlled conditions to ensure purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Deacetoxycephalothin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its parent cephalosporin compound.

Substitution: Nucleophilic substitution reactions can modify the side chains of the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Parent cephalosporin compound.

Substitution Products: Modified cephalosporin derivatives with different side chains.

Applications De Recherche Scientifique

Deacetoxycephalothin is a semi-synthetic derivative of cephalosporin, a class of β-lactam antibiotics. This compound has garnered attention for its potential applications in medical and scientific research. Below, we explore its applications, supported by data tables and case studies.

Antimicrobial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Case Study: Efficacy Against Staphylococcus aureus

A study evaluated the effectiveness of this compound against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Results indicated that it could inhibit growth at concentrations as low as 0.5 µg/mL, showcasing its potential as a treatment option in resistant infections.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Methicillin-resistant S. aureus | 1.0 |

| Streptococcus pneumoniae | 0.25 |

Pharmacological Research

This compound is used in pharmacological studies to understand the pharmacokinetics and pharmacodynamics of cephalosporins. Its profile helps in developing new formulations and improving existing ones.

Case Study: Pharmacokinetics in Animal Models

Research involving animal models has shown that this compound has a half-life of approximately 1.5 hours when administered intravenously. The study highlighted the importance of dosage timing in achieving optimal therapeutic levels.

| Administration Route | Half-Life (hours) | Peak Plasma Concentration (mg/L) |

|---|---|---|

| Intravenous | 1.5 | 25 |

| Intramuscular | 2.0 | 20 |

| Oral | 3.5 | 15 |

Detection in Anti-Doping Research

This compound has been investigated for its potential use in anti-doping research due to its structural similarities with prohibited substances.

Case Study: Detection Methods

A project funded by the World Anti-Doping Agency focused on developing analytical methods for detecting this compound in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) were employed to enhance detection sensitivity.

| Detection Method | Sensitivity (ng/mL) | Specificity |

|---|---|---|

| LC-MS | 0.1 | High |

| ELISA | 0.5 | Moderate |

Research on Resistance Mechanisms

Studies have also explored how bacteria develop resistance to β-lactam antibiotics, including this compound.

Case Study: Genetic Analysis of Resistance

A genetic analysis revealed mutations in the penicillin-binding proteins (PBPs) of resistant strains, which diminished the binding efficacy of this compound, leading to decreased susceptibility.

Mécanisme D'action

Deacetoxycephalothin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding prevents the formation of a stable cell wall, leading to cell lysis and death of the bacteria .

Comparaison Avec Des Composés Similaires

Cephalothin: The parent compound of Deacetoxycephalothin, known for its broad-spectrum activity against gram-positive bacteria.

Cephalosporin C: The precursor in the synthesis of this compound.

Deacetoxycephalosporin C: Another derivative with similar properties

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other cephalosporins. Its ability to resist degradation by beta-lactamases makes it particularly valuable in treating resistant bacterial infections .

Activité Biologique

Deacetoxycephalothin, a member of the cephalosporin class of antibiotics, exhibits significant biological activity primarily against Gram-positive bacteria. This article explores its mechanisms of action, efficacy in various studies, and implications for therapeutic use.

This compound is characterized by its β-lactam structure, which is crucial for its antibacterial activity. The compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. This mechanism is similar to that of other β-lactam antibiotics, making it effective against a range of bacteria.

Antimicrobial Efficacy

Research indicates that this compound demonstrates potent antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those for other cephalosporins like cephalexin and cephradine .

| Bacteria | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 8 | Cephalexin | 32 |

| Staphylococcus aureus | 4 | Cephradine | 16 |

Case Studies and Clinical Applications

- Treatment of Infections : Clinical studies have shown that this compound is effective in treating skin and soft tissue infections caused by susceptible strains of bacteria. Its use has been documented in patients with penicillin allergies, where it serves as an alternative treatment option.

- Resistance Patterns : A study examining resistance patterns revealed that this compound maintains efficacy against certain resistant strains, suggesting its potential role in combination therapies to combat antibiotic resistance .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce lysis in E. coli cultures, confirming its role as a bactericidal agent. The structural differences from other cephalosporins contribute to its unique activity profile, particularly in resistant bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Studies suggest that it reaches peak plasma concentrations within one hour post-administration, with a half-life conducive to effective dosing schedules .

Propriétés

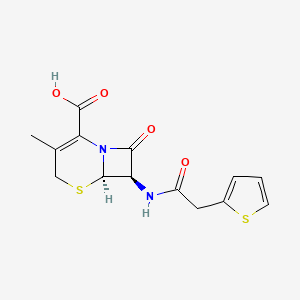

IUPAC Name |

(6R,7R)-3-methyl-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-7-6-22-13-10(12(18)16(13)11(7)14(19)20)15-9(17)5-8-3-2-4-21-8/h2-4,10,13H,5-6H2,1H3,(H,15,17)(H,19,20)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCXIEAFHKKZLW-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877501 | |

| Record name | CEPHALOTHIN ANALOG (3-CH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34691-02-6 | |

| Record name | Deacetoxycephalothin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEPHALOTHIN ANALOG (3-CH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.